Diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate
CAS No.:
Cat. No.: VC15938507
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h7-10,13H,5-6H2,1-4H3 |
| Standard InChI Key | KFLIRLWNPIWLMG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(C(NC1C)C(=O)OCC)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
Diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate features a fully saturated pyrrolidine ring, distinguishing it from aromatic pyrrole derivatives. The ring’s 3 and 5 positions are substituted with methyl groups (-CH₃), while the 2 and 4 positions bear ethoxycarbonyl (-COOEt) functionalities. This arrangement confers stereochemical complexity, with potential for cis/trans isomerism depending on the spatial orientation of substituents.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | Diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate |
| Canonical SMILES | CCOC(=O)C1C(C(NC1C)C(=O)OCC)C |
| InChI Key | KFLIRLWNPIWLMG-UHFFFAOYSA-N |
Spectroscopic Signatures
Although experimental spectral data are sparse, analogous pyrrolidine derivatives exhibit distinctive signals:
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¹H NMR: Methyl groups on the ring typically resonate as singlets near δ 1.0–1.5 ppm, while ethoxy protons appear as quartets (δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂).
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¹³C NMR: Carbonyl carbons (C=O) are observed at δ 165–175 ppm, with methyl carbons near δ 15–25 ppm.
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IR Spectroscopy: Strong C=O stretches (~1,740 cm⁻¹) and N-H bends (~1,500 cm⁻¹) are expected.
Synthetic Pathways
Hydrogenation of Pyrrole Derivatives
A plausible route involves the catalytic hydrogenation of the aromatic counterpart, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, under high-pressure H₂ conditions. Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts in ethanol or acetic acid solvents could facilitate ring saturation .
Cyclization Strategies
Alternative methods may employ cyclization of linear precursors. For example, condensation of β-keto esters with primary amines under acidic conditions can yield pyrrolidine rings, though specific protocols for this compound remain undocumented in available literature .
Pharmaceutical Applications
Neurological Drug Intermediates
The compound’s saturated ring system enhances its suitability for crossing the blood-brain barrier (BBB), making it a candidate for synthesizing neuroactive agents. It may serve as a precursor to:
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Nootropics: Cognitive enhancers targeting acetylcholine receptors.
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Antipsychotics: Dopamine receptor modulators for schizophrenia treatment.
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Antidepressants: Serotonin reuptake inhibitors with improved metabolic stability.
| Application | Target Receptor/Pathway |
|---|---|
| Cognitive Enhancement | NMDA, AMPA Glutamate Receptors |
| Mood Stabilization | Serotonin Transporter (SERT) |
| Neuroprotection | BDNF/TrkB Signaling |
Research Challenges and Future Directions
Data Gaps
Current limitations include:
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Stereochemical Elucidation: Unresolved configurations at chiral centers (C3 and C5).
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Pharmacokinetic Profiles: Absence of ADME (absorption, distribution, metabolism, excretion) studies.
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Toxicological Assessments: Safety data for acute and chronic exposure are unavailable.
Opportunities for Innovation
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Asymmetric Synthesis: Developing enantioselective routes to access specific diastereomers.
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Computational Modeling: Molecular docking studies to predict binding affinities for neurological targets.
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Hybrid Derivatives: Conjugating the pyrrolidine core with bioactive moieties (e.g., fluorinated groups) to enhance potency.
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